molecular formula C11H10BrNO3 B8581661 7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide CAS No. 1374574-89-6

7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide

Cat. No. B8581661
CAS RN: 1374574-89-6
M. Wt: 284.11 g/mol
InChI Key: NZOHCOLVAHCWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1374574-89-6

Product Name

7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C11H10BrNO3/c1-13(15-2)11(14)8-6-16-10-7(8)4-3-5-9(10)12/h3-6H,1-2H3

InChI Key

NZOHCOLVAHCWHE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=COC2=C1C=CC=C2Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-1-benzofuran-3-carboxylic acid (8.9 g, 37 mmol), CDI (9.1 g, 56 mmol) and DCM (200 mL) was stirred for 4 hours at room temperature, and then MeNHOMe (5.5 g, 56 mmol) was added. The reaction mixture was stirred for 16 hours at room temperature. The reaction mixture was extracted with EtOAc (300 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4. The solvent was concentrated in vacua. The residue was purified with silica gel chromatography to give 7-bromo-N-methoxy-N-methyl-1-benzofuran-3-carboxamide. 1H-NMR (400 MHz, CDCL3) δ ppm 8.33 (s, 1H), 8.21 (d, J=8.0, 1 H), 7.51 (d, J=7.6 Hz, 1H), 7.22 (t, J=8.0 Hz, 1H), 3.72 (s, 3H), 3.39 (s, 1H).
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.